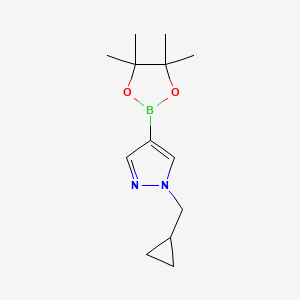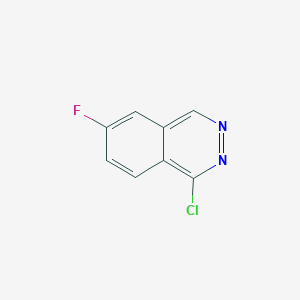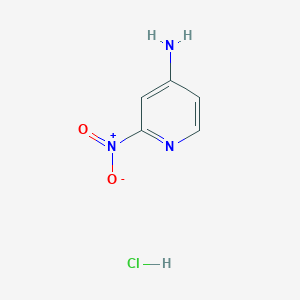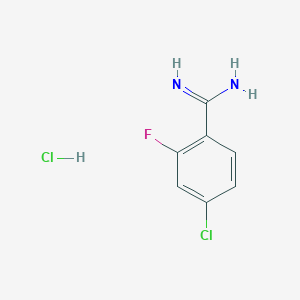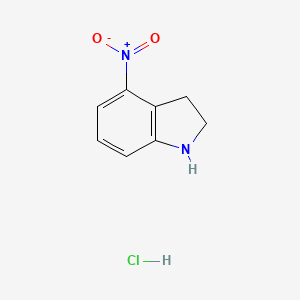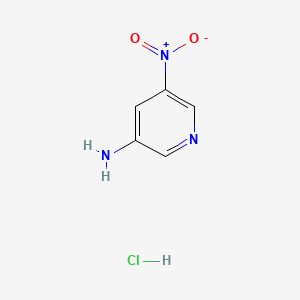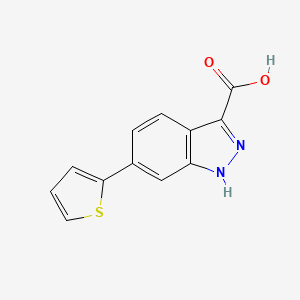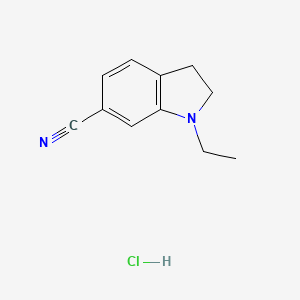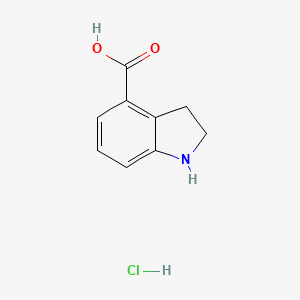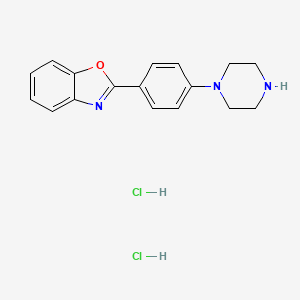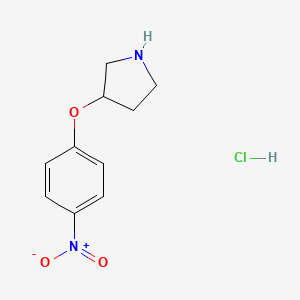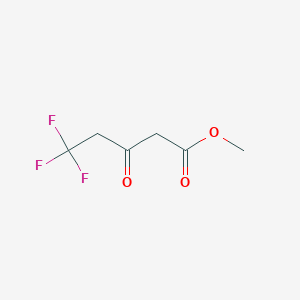
Methyl 5,5,5-trifluoro-3-oxopentanoate
Overview
Description
“Methyl 5,5,5-trifluoro-3-oxopentanoate” is a chemical compound with the CAS Number: 915213-24-0 . Its molecular weight is 184.11 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7F3O3/c1-12-5 (11)2-4 (10)3-6 (7,8)9/h2-3H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . .Scientific Research Applications
Green Solvent in Membrane Fabrication
Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, also known as Rhodiasolv® PolarClean, has been used as a green solvent in the preparation of poly(vinylidine fluoride) (PVDF) hollow fiber membranes. Its water solubility promotes a unique combination of phase separation processes during membrane formation, influencing the morphology, roughness, mechanical properties, and water permeability of the membranes (Hassankiadeh et al., 2015).
Mass Spectral Analysis in Complex Formation
Mass spectral analysis of Schiff bases derived from 1,1,1-trifluoro-2,4-pentanedione and their copper(II) and nickel(II) complexes, involving compounds similar to methyl 5,5,5-trifluoro-3-oxopentanoate, has been performed. This study provides insights into the fragmentation patterns and ligand-to-metal electron transfer in these complexes (Morris & Koob, 1985).
Biochemical Studies
In a biochemical context, the metabolism of compounds structurally similar to this compound, like 4-methyl-2-oxopentanoate, has been studied in rat pancreatic islets. These studies reveal insights into the compound's uptake, effect on islet-cell respiration, ketone-body formation, and biosynthetic activity (Hutton, Sener, & Malaisse, 1979).
Synthesis of Nonproteinogenic Amino Acids
The synthesis and determination of the absolute configuration of nonproteinogenic amino acids, such as 5,5,5-trifluoroleucine, involving similar fluorinated compounds, have been reported. These synthetic approaches contribute to the field of medicinal chemistry and drug design (Weinges & Kromm, 1985).
Isotope Enrichment Analysis
A method for determining the enantiomers of 3-methyl-2-oxopentanoate in human plasma, suitable for isotope enrichment analysis, has been developed. This technique is crucial for studying metabolic disorders and has potential applications in pharmacokinetics and drug development (Schadewaldt, Wendel, & Hammen, 1996).
Stereoselective Syntheses
Stereoselective syntheses of fluorinated amino acids, starting from compounds like 4,4,4-trifluoro-3-methylbutanoic acid, have been achieved. These syntheses are crucial for developing novel pharmaceuticals and understanding the role of stereochemistry in biological activity (Pigza, Quach, & Molinski, 2009).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 5,5,5-trifluoro-3-oxopentanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its chemical structure, which allows it to participate in enzymatic reactions as a substrate or inhibitor. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it can modulate cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, further influencing cellular processes . The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response . Toxicity studies have indicated that high doses of this compound can cause adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions . These interactions play a crucial role in determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential effects on various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
methyl 5,5,5-trifluoro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-12-5(11)2-4(10)3-6(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQRIYYEIXZIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696143 | |
| Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915213-24-0 | |
| Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
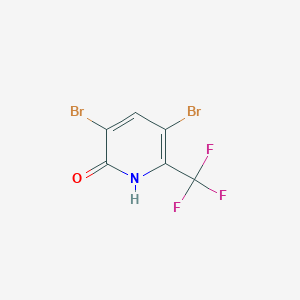
![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)
